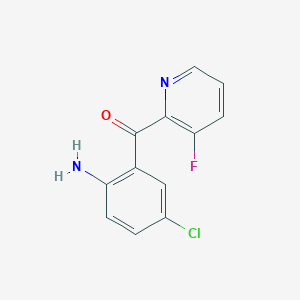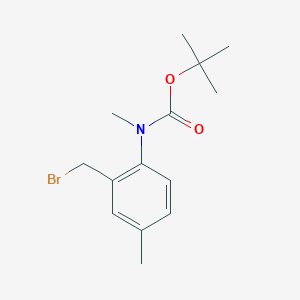![molecular formula C20H29NO6S B13084237 Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt is a complex organic compound known for its unique chemical properties and reactivity. This compound belongs to the class of sulfoxonium ylides, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of sulfoxonium ylides typically involves the reaction of sulfoxides with diazo compounds. For this specific compound, the synthetic route involves the reaction of a sulfoxide precursor with a diazo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Sulfoxonium ylides, including this compound, undergo a variety of chemical reactions such as:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxonium ylides to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the sulfoxonium group is replaced by other nucleophiles.
Cyclization: These compounds can undergo cyclization reactions to form various ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfoxonium ylides have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as catalysts in various reactions.
Biology: These compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their use in drug development and as therapeutic agents.
Industry: Sulfoxonium ylides are used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of sulfoxonium ylides involves the formation of reactive intermediates that can participate in various chemical transformations. These intermediates can undergo protonation, nucleophilic attack, or electrophilic addition, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Sulfoxonium ylides are similar to sulfonium ylides and diazo compounds in terms of their reactivity and applications. they are generally more stable and easier to handle compared to diazo compounds. This makes them attractive alternatives in many chemical reactions. Similar compounds include:
Sulfonium ylides: Known for their use in cyclopropanation reactions.
Diazo compounds: Widely used in carbene chemistry and as intermediates in organic synthesis
Sulfoxonium ylides stand out due to their stability, versatility, and broad applicability in various fields of research and industry.
Properties
Molecular Formula |
C20H29NO6S |
|---|---|
Molecular Weight |
411.5 g/mol |
InChI |
InChI=1S/C20H29NO6S/c1-20(2,3)27-19(24)21-17(12-11-16(22)14-28(4,5)25)18(23)26-13-15-9-7-6-8-10-15/h6-10,17H,11-14H2,1-5H3/t17-/m0/s1 |
InChI Key |
JQGGTMAVDMYLIC-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=N[C@@H](CCC(=O)C[S+](=O)(C)C)C(=O)OCC1=CC=CC=C1)[O-] |
Canonical SMILES |
CC(C)(C)OC(=NC(CCC(=O)C[S+](=O)(C)C)C(=O)OCC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
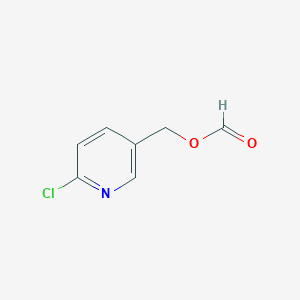
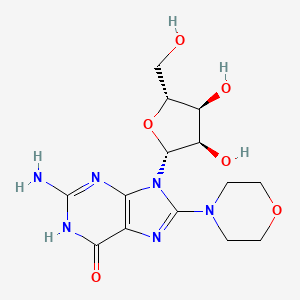

![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
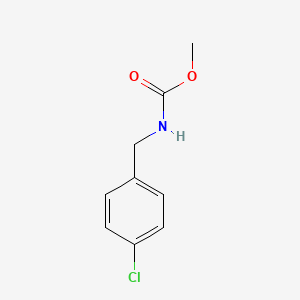
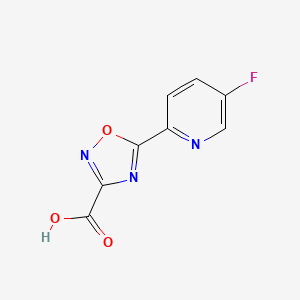



![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)
